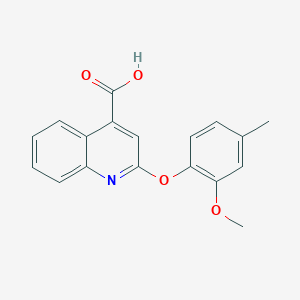
Acide 1-(5,7-diméthyl-1,3-benzothiazol-2-yl)azétidine-3-carboxylique
Vue d'ensemble
Description
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Applications De Recherche Scientifique
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to have anti-tubercular activity and have been discussed against the target dpre1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives are known to have anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
The anti-tubercular activity of benzothiazole derivatives suggests that they may inhibit the growth of mycobacterium tuberculosis .
Méthodes De Préparation
The synthesis of 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the treatment of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Comparaison Avec Des Composés Similaires
1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties but lacking the azetidine ring.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization, it has a thiol group that imparts different reactivity.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom, leading to different chemical properties.
The presence of the azetidine ring in 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid makes it unique, potentially offering enhanced biological activity and stability compared to its simpler counterparts.
Propriétés
IUPAC Name |
1-(5,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLVYIEGQSXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)








![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)


![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)

